molecular formula C14H16ClNO B1666931 Bexlosteride CAS No. 148905-78-6

Bexlosteride

Cat. No.: B1666931
CAS No.: 148905-78-6
M. Wt: 249.73 g/mol
InChI Key: WQBIOEFDDDEARX-CHWSQXEVSA-N
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Description

Bexlosteride is a potent and noncompetitive inhibitor of the enzyme 5α-reductase, which is related to finasteride and dutasteride. It is selective for the type I isoform of the enzyme. This compound advanced to Phase III clinical trials, but development was halted at that stage, and it was never marketed .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bexlosteride involves several steps, starting from readily available starting materials. The key steps include the formation of the benzoquinoline core, followed by chlorination and methylation. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bexlosteride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .

Mechanism of Action

Bexlosteride exerts its effects by inhibiting the enzyme 5α-reductase, specifically the type I isoform. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, thereby affecting androgen-dependent processes. The molecular targets and pathways involved include the androgen receptor signaling pathway and related metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bexlosteride

This compound is unique in its selectivity for the type I isoform of 5α-reductase, which distinguishes it from other inhibitors like finasteride and dutasteride that target multiple isoforms. This selectivity could potentially lead to different therapeutic effects and side effect profiles .

Properties

CAS No.

148905-78-6

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one

InChI

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1

InChI Key

WQBIOEFDDDEARX-CHWSQXEVSA-N

Isomeric SMILES

CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl

SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Canonical SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one
LY 191704
LY-191704

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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